4-Nitro-1,2-dihydro-5-acenaphthylenol
CAS No.:
Cat. No.: VC0802265
Molecular Formula: C12H9NO3
Molecular Weight: 215.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H9NO3 |
|---|---|
| Molecular Weight | 215.2 g/mol |
| IUPAC Name | 4-nitro-1,2-dihydroacenaphthylen-5-ol |
| Standard InChI | InChI=1S/C12H9NO3/c14-12-9-3-1-2-7-4-5-8(11(7)9)6-10(12)13(15)16/h1-3,6,14H,4-5H2 |
| Standard InChI Key | SMFCLZNIYUHNNM-UHFFFAOYSA-N |
| SMILES | C1CC2=CC(=C(C3=C2C1=CC=C3)O)[N+](=O)[O-] |
| Canonical SMILES | C1CC2=CC(=C(C3=CC=CC1=C23)O)[N+](=O)[O-] |
Introduction
Chemical Identity and Nomenclature
4-Nitro-1,2-dihydro-5-acenaphthylenol is identified by several names and key identifiers:
| Identifier | Value |
|---|---|
| CAS Registry Number | 84998-96-9 |
| IUPAC Name | 4-nitro-1,2-dihydroacenaphthylen-5-ol |
| Alternative Names | 4-nitro-5-oxy-acenaphthene |
| Molecular Formula | C12H9NO3 |
The compound is part of the larger family of substituted acenaphthylenes, which are characterized by their fused ring systems .
Structural Characteristics
The basic structure of this compound is derived from acenaphthylene, which consists of naphthalene with an ethylene bridge connecting positions 1 and 8. In the 1,2-dihydro form, one of the double bonds in the five-membered ring is saturated. The compound has distinctive structural features:
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A nitro (-NO2) group at position 4, which is electron-withdrawing
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A hydroxyl (-OH) group at position 5, which is electron-donating
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Partial saturation in the five-membered ring (1,2-dihydro)
This combination of electron-withdrawing and electron-donating groups creates an interesting electronic distribution within the molecule, potentially influencing its reactivity and properties .
Physical Properties
Based on available data and predictions, 4-Nitro-1,2-dihydro-5-acenaphthylenol has the following physical properties:
The high boiling point suggests strong intermolecular forces, likely including hydrogen bonding due to the hydroxyl group. The physical appearance prediction is based on the common characteristics of nitro-substituted aromatic compounds, which typically display yellow to amber coloration .
Chemical Properties and Reactivity
The chemical behavior of 4-Nitro-1,2-dihydro-5-acenaphthylenol can be anticipated based on its functional groups:
Hydroxyl Group
The hydroxyl group at position 5 contributes several important chemical properties:
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Participates in hydrogen bonding, affecting solubility and intermolecular interactions
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May undergo esterification reactions with carboxylic acids or their derivatives
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Can be deprotonated under basic conditions to form a phenolate, increasing water solubility
Nitro Group
The nitro group at position 4 significantly influences the compound's reactivity:
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Acts as a powerful electron-withdrawing group, activating the aromatic ring toward nucleophilic substitution
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Can be reduced to an amino group under appropriate conditions, similar to the synthesis pathway seen in related compounds
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Imparts potential redox activity to the molecule
Related Compounds
To better understand the context and properties of 4-Nitro-1,2-dihydro-5-acenaphthylenol, examining related compounds provides valuable insights:
5-Nitroacenaphthene (602-87-9)
This closely related compound differs primarily in lacking the hydroxyl group at position 5:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C12H9NO2 | |
| Physical State | Yellow crystalline solid | |
| Melting Point | 100-101°C | |
| Boiling Point | 279°C | |
| IARC Classification | Group 2B (Possibly carcinogenic to humans) |
5-Nitroacenaphthene is described as being slightly soluble in chloroform and DMSO . Its classification as a possible carcinogen suggests that similar caution should be exercised when handling 4-Nitro-1,2-dihydro-5-acenaphthylenol.
1,2-Dihydro-4-nitro-5-acenaphthylenamine (4657-95-8)
This compound is structurally very similar to our target molecule, with an amino group instead of a hydroxyl group at position 5. According to synthesis information, it can be prepared with a yield of 59.8% under specific reaction conditions . The structural similarity suggests potentially comparable physical properties, though the amino group would confer different chemical reactivity compared to the hydroxyl group in 4-Nitro-1,2-dihydro-5-acenaphthylenol.
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